Lamivudine Triphosphate Ammonium Salt

Overview

Description

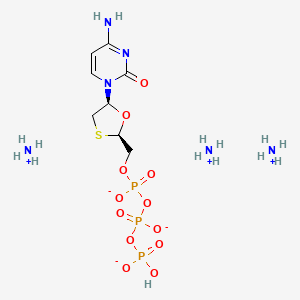

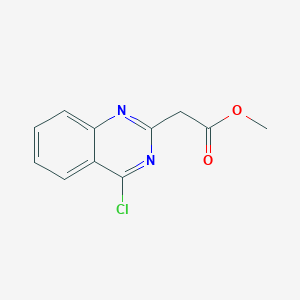

Lamivudine, also known as 3TC, is a medication used in the management and treatment of HIV-1 and hepatitis B . It is in the nucleoside reverse transcriptase inhibitor (NRTI) class of medications . Lamivudine is a monothioacetal that consists of cytosine having a (2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl moiety attached at position 1 . It is an analogue of cytidine, and can inhibit both types of HIV reverse transcriptase, the reverse transcriptase of hepatitis B, and cellular DNA polymerase . In the triphosphate form, it is active .

Synthesis Analysis

Lamivudine is a synthetic nucleoside analogue and is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This reaction is catalyzed by intracellular kinases . The active anabolite of 3TC, lamivudine 5′-triphosphate, is formed from phosphorylation by intracellular kinases .

Molecular Structure Analysis

The molecular formula of Lamivudine Triphosphate Ammonium Salt is C8H23N6O12P3S . The molecular weight is 520.28 . Lamivudine is a monothioacetal that consists of cytosine having a (2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl moiety attached at position 1 .

Chemical Reactions Analysis

Lamivudine is rapidly absorbed after oral administration, with maximum serum concentrations reached between 0.5 and 1.5 hours after dosing and a dominant elimination half-life of approximately 5–7 hours . The in vitro intracellular half-life of lamivudine 5′-triphosphate is 10.5–15.5 hours in HIV-infected cell lines and 17–19 hours in HBV-infected cell lines .

Physical And Chemical Properties Analysis

The molecular formula of this compound is C8H23N6O12P3S . The molecular weight is 520.28 .

Scientific Research Applications

Analytical Method Development

- Voltammetric Analysis: Research has demonstrated the development of analytical methodologies using voltammetry for the determination of Lamivudine in pharmaceuticals. This electroanalytical technique showed promise for accurate Lamivudine quantification, facilitating its analysis in quality control processes (Leandro et al., 2013).

- High Performance Liquid Chromatography (HPLC): A study focused on the development and validation of a simple, specific, accurate, and precise RP-HPLC method for the determination of Lamivudine in pure and tablet formulations, highlighting its application in routine quality control (Patro et al., 2010).

Pharmacokinetics and Drug Interaction

- Pharmacokinetics of Lamivudine and its Triphosphate: The pharmacokinetics of Lamivudine and Lamivudine-Triphosphate were explored in a study, revealing insights into their bioequivalence and systemic availability, which is crucial for dosing considerations and therapeutic efficacy (Else et al., 2011).

- Drug-Drug Interaction Studies: Research on the interaction between Lamivudine and other antiretroviral drugs, such as Tenofovir Disoproxil Fumarate, highlighted the importance of understanding these interactions to optimize HIV treatment regimens (Kurmi et al., 2016).

Nanotechnology Applications

- Nanoformulated Lamivudine ProTides: A groundbreaking study developed a long-acting nanoformulated Lamivudine ProTide, enhancing the drug's pharmacokinetic profiles and antiretroviral activities. This represents a significant step forward in the slow effective release antiretrovirals for future clinical applications (Smith et al., 2019).

Drug Degradation and Stability

- Photocatalytic Degradation of Lamivudine: Investigations into the photocatalytic degradation of Lamivudine in aqueous TiO2 dispersions provided valuable insights into the degradation kinetics and mechanisms, contributing to environmental safety and drug disposal practices (An et al., 2011).

Solid State Chemistry

- Crystal Structure Analysis: Extensive research into the solid-state forms of Lamivudine, including polymorphs and co-crystals, has advanced our understanding of its physical and chemical properties. This knowledge is instrumental in pharmaceutical formulation and the enhancement of drug performance (da Silva & Martins, 2019).

Mechanism of Action

Target of Action

Lamivudine Triphosphate Ammonium Salt primarily targets two key enzymes: HIV reverse transcriptase and HBV polymerase . These enzymes play a crucial role in the replication of Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis B (HBV), respectively .

Mode of Action

Lamivudine is a synthetic nucleoside analogue that is phosphorylated intracellularly to its active 5’-triphosphate metabolite, this compound . This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase . The incorporation of this analogue results in DNA chain termination , thereby inhibiting the replication of the virus .

Biochemical Pathways

This compound affects the viral DNA synthesis pathway . It competes with naturally occurring cytidine triphosphate for incorporation into the developing viral DNA strand . This results in chain termination and ceases viral DNA replication .

Pharmacokinetics

Lamivudine enters cells by passive diffusion and is phosphorylated to its active 5’-triphosphate form . It is administered orally, and its oral bioavailability is approximately 86% . Lamivudine is primarily excreted unchanged in the urine . The elimination half-life of Lamivudine is about 5 to 7 hours .

Result of Action

The incorporation of this compound into the viral DNA results in DNA chain termination . This inhibits the replication of the virus, thereby reducing the viral load in the body . It is used to treat HIV-1 and HBV infections .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the transport of nucleoside analogs into and out of cells and their phosphorylation by cellular kinases is a complex process that is subject to considerable variability

Safety and Hazards

Lamivudine is used in combination with other antiretroviral agents for the treatment of HIV-1 infection or for chronic Hepatitis B (HBV) virus infection associated with evidence of hepatitis B viral replication and active liver inflammation . HBV reactivation in patients with HBV infections who receive anticancer chemotherapy can be a life-threatening complication during and after the completion of chemotherapy .

Future Directions

Recently, it has been proposed that Lamivudine might be also repurposed against SARS-CoV-2 in the context of the COVID-19 pandemic . In this review, docking evidence carried out in silico suggests that Lamivudine may bind and possibly work as an inhibitor of the SARS-CoV-2 RdRp RNA polymerase . The anti-cancer properties of Lamivudine are well established, whereas its putative anti-COVID effect is under investigation .

properties

IUPAC Name |

triazanium;[[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N3O12P3S.3H3N/c9-5-1-2-11(8(12)10-5)6-4-27-7(21-6)3-20-25(16,17)23-26(18,19)22-24(13,14)15;;;/h1-2,6-7H,3-4H2,(H,16,17)(H,18,19)(H2,9,10,12)(H2,13,14,15);3*1H3/t6-,7+;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYHYJAOTOCRPE-PXJNTPRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H23N6O12P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857916 | |

| Record name | triazanium;[[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187058-42-9 | |

| Record name | triazanium;[[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate](/img/structure/B1512195.png)

![(1S,3aS,3bR,5aR,6S,10aR,10bS,12aS)-1,10a,12a-Trimethyl-1,2,3,3a,3b,4,5,5a,6,7,10,10a,10b,11,12,12a-hexadecahydrocyclopenta[5,6]naphtho[1,2-f]indazole-1,6-diol](/img/structure/B1512197.png)

![2,6-Dibromoimidazo[1,2-b]pyridazine](/img/structure/B1512224.png)

![6-Bromo-4H-cyclopenta[D]pyrimidin-4-one](/img/structure/B1512233.png)

![tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B1512236.png)